2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)valinate
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Overview
Description
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoylamino and methylbutanoyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-(BENZOYLAMINO)-2-{[1-(BENZOYLAMINO)-2,2,2-TRICHLOROETHYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-(BENZOYLAMINO)BENZOATE
Uniqueness
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-3-METHYLBUTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thiazole and benzoylamino groups makes it particularly versatile for various applications .
Properties
Molecular Formula |
C21H25N3O6S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-benzamido-3-methylbutanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H25N3O6S/c1-5-29-20(28)17-13(4)22-21(31-17)23-15(25)11-30-19(27)16(12(2)3)24-18(26)14-9-7-6-8-10-14/h6-10,12,16H,5,11H2,1-4H3,(H,24,26)(H,22,23,25) |
InChI Key |
BZHIEPPDVVNOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(C(C)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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